molecular formula C18H22Hg B11946201 Bis(2,4,6-trimethylphenyl)mercury CAS No. 26562-17-4

Bis(2,4,6-trimethylphenyl)mercury

Cat. No.: B11946201
CAS No.: 26562-17-4
M. Wt: 439.0 g/mol
InChI Key: PCCZBLRWVAPBFR-UHFFFAOYSA-N
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Description

DIMESITYLMERCURY is an organomercury compound with the chemical formula C18H22Hg. It is a colorless liquid that is highly toxic and volatile. This compound is known for its unique structure, where a mercury atom is bonded to two mesityl groups (2,4,6-trimethylphenyl groups). DIMESITYLMERCURY is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

DIMESITYLMERCURY can be synthesized through several methods:

  • Reaction of Mesitylmagnesium Bromide with Mercuric Chloride

      Reaction: 2 C9H11MgBr + HgCl2 → (C9H11)2Hg + 2 MgBrCl

      Conditions: This reaction is typically carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

  • Reaction of Mesityllithium with Mercuric Chloride

      Reaction: 2 C9H11Li + HgCl2 → (C9H11)2Hg + 2 LiCl

      Conditions: Similar to the Grignard reaction, this method also requires an inert atmosphere and low temperatures.

Industrial Production Methods

Industrial production of DIMESITYLMERCURY is not common due to its high toxicity and specialized applications. when produced, it follows similar synthetic routes as mentioned above, with stringent safety protocols to handle the compound’s toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

DIMESITYLMERCURY undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form mercury(II) compounds.

    Reduction: Reduction reactions can convert it back to elemental mercury.

    Substitution: The mesityl groups can be substituted with other organic groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.

Major Products

    Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.

    Reduction: Elemental mercury (Hg).

    Substitution: Various organomercury compounds depending on the substituent used.

Scientific Research Applications

DIMESITYLMERCURY is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studies involving the toxicological effects of organomercury compounds often use DIMESITYLMERCURY as a model compound.

    Medicine: Research on mercury poisoning and its treatment sometimes involves this compound.

    Industry: Although limited, it is used in specialized industrial applications where its unique properties are required.

Mechanism of Action

DIMESITYLMERCURY exerts its effects primarily through its interaction with biological molecules. The mercury atom in the compound can bind to thiol groups in proteins, disrupting their function. This binding can lead to the inhibition of enzymes and other proteins, causing cellular damage and toxicity. The compound’s high lipophilicity allows it to easily cross cell membranes, further contributing to its toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury (C2H6Hg): Another highly toxic organomercury compound with two methyl groups instead of mesityl groups.

    Diethylmercury (C4H10Hg): Similar to dimethylmercury but with ethyl groups.

    Diphenylmercury (C12H10Hg): Contains two phenyl groups instead of mesityl groups.

Uniqueness

DIMESITYLMERCURY is unique due to the presence of mesityl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other organomercury compounds, which typically have smaller or less bulky organic groups.

Properties

CAS No.

26562-17-4

Molecular Formula

C18H22Hg

Molecular Weight

439.0 g/mol

IUPAC Name

bis(2,4,6-trimethylphenyl)mercury

InChI

InChI=1S/2C9H11.Hg/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-5H,1-3H3;

InChI Key

PCCZBLRWVAPBFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Hg]C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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